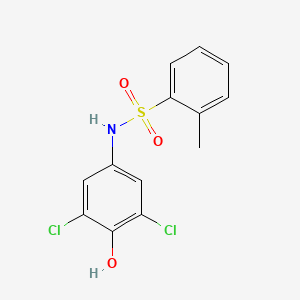
N-(3,5-dichloro-4-hydroxyphenyl)-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dichloro-4-hydroxyphenyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C13H11Cl2NO3S and its molecular weight is 332.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.9836698 g/mol and the complexity rating of the compound is 414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
Sulfonamide-based compounds have been evaluated for their antitumor properties. A study by Owa et al. (2002) discussed the evaluation of sulfonamide-focused libraries for antitumor activity, highlighting compounds E7010 and E7070 as potent cell cycle inhibitors that have progressed to clinical trials. These compounds demonstrated antimitotic activity and antiproliferative effects across various cancer cell lines, suggesting the therapeutic potential of sulfonamides in cancer treatment (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).
Antimicrobial Activity
Sulfonamides have shown antimicrobial activity. A study by Vanparia et al. (2010) synthesized a novel 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide (HQMABS) and its oxinates, demonstrating significantly higher antimicrobial activity against various bacterial strains and fungi. This study suggests the utility of sulfonamides in developing new antimicrobial agents (Vanparia, Patel, Sojitra, Jagani, Dixit, Patel, & Dixit, 2010).
Carbonic Anhydrase Inhibition
Sulfonamides have been identified as potent inhibitors of carbonic anhydrases, enzymes that play significant roles in physiological processes. A study on novel sulfonamide derivatives revealed their inhibitory effects on human carbonic anhydrase isozymes, suggesting applications in treating diseases associated with these enzymes (Żołnowska, Sławiński, Szafrański, Angeli, Supuran, Kawiak, Wieczór, Zielińska, Bączek, & Bartoszewska, 2018).
Synthesis and Characterization
Sulfonamides have been the focus of synthetic and characterization studies to understand their structural and electronic properties. A study by Murthy et al. (2018) on a newly synthesized sulfonamide molecule, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, utilized computational and spectroscopic methods to characterize the compound, demonstrating the integration of experimental and computational approaches in the study of sulfonamides (Murthy, Suneetha, Armaković, Armaković, Suchetan, Giri, & Rao, 2018).
Safety and Hazards
Propiedades
IUPAC Name |
N-(3,5-dichloro-4-hydroxyphenyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO3S/c1-8-4-2-3-5-12(8)20(18,19)16-9-6-10(14)13(17)11(15)7-9/h2-7,16-17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRPXRLXPYRTCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=CC(=C(C(=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
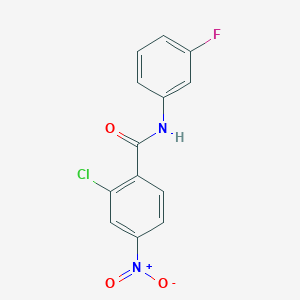
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5574949.png)
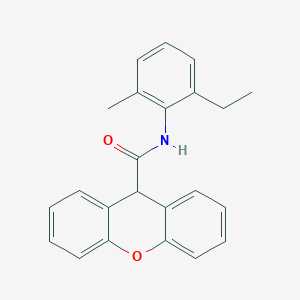
![4-methyl-6-{4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5574954.png)
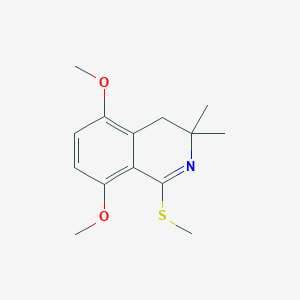
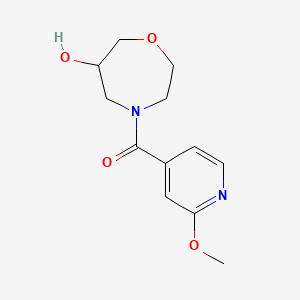
![1-(5-chloro-2-pyridinyl)-4-[(3-isopropyl-5-isoxazolyl)carbonyl]piperazine](/img/structure/B5574978.png)
![(3aS,6aS)-1-methyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoyl]octahydropyrrolo[3,4-b]pyrrole](/img/structure/B5574981.png)
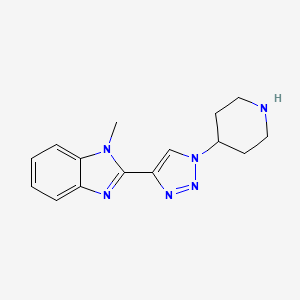
![6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-2-pyridinyl-3-pyridazinamine](/img/structure/B5574989.png)
![2-[(2-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5574997.png)
![N-[3-(4-chlorophenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5575018.png)
![N-[(1R,2R)-2-(dimethylamino)-2,3-dihydro-1H-inden-1-yl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5575035.png)
![[(7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid](/img/structure/B5575052.png)
